methanone](/img/structure/B12162915.png)

[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl](thiomorpholin-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

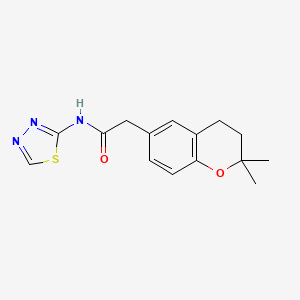

2-(2-Chlorophényl)-4-méthyl-1,3-thiazol-5-ylméthanone est un composé organique complexe comprenant un cycle thiazole, un groupe chlorophényle et un groupe thiomorpholine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Matériaux de départ : La synthèse commence généralement avec le 2-chlorobenzaldéhyde, le 4-méthylthiazole et la thiomorpholine.

Étape 1 Formation du cycle thiazole : Le cycle thiazole peut être synthétisé via une synthèse de thiazole de Hantzsch, impliquant la condensation du 2-chlorobenzaldéhyde avec un thioamide et une α-halocétone en conditions acides.

Étape 2 Introduction de la thiomorpholine : La thiomorpholine est introduite par une réaction de substitution nucléophile, où l'intermédiaire thiazole réagit avec la thiomorpholine en présence d'une base telle que l'hydrure de sodium.

Étape 3 Assemblage final : Le composé final est assemblé en couplant le groupe chlorophényle avec l'intermédiaire thiazole-thiomorpholine à l'aide d'une réaction de couplage croisé catalysée au palladium, telle que la réaction de Suzuki ou de Heck.

Méthodes de production industrielle

La production industrielle peut impliquer des étapes similaires mais optimisées pour une synthèse à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions réactionnelles et des rendements, et l'utilisation de catalyseurs plus efficaces et rentables.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre du cycle thiomorpholine, formant des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle, le convertissant en alcool.

Substitution : Le groupe chlorophényle peut participer à des réactions de substitution nucléophile aromatique, où l'atome de chlore est remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) en conditions douces.

Réduction : Réactifs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).

Substitution : Nucléophiles comme les amines ou les thiols en présence d'une base telle que le carbonate de potassium (K2CO3).

Principaux produits

Oxydation : Sulfoxydes ou sulfones.

Réduction : Dérivés alcooliques.

Substitution : Divers dérivés phénylés substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Chimie

Catalyse : Le composé peut agir comme un ligand en catalyse par métaux de transition, améliorant la réactivité et la sélectivité des catalyseurs métalliques.

Science des matériaux : Utilisé dans la synthèse de polymères et de matériaux avancés en raison de ses propriétés structurales uniques.

Biologie

Inhibition enzymatique : Inhibiteur potentiel des enzymes impliquées dans les voies métaboliques, ce qui en fait un candidat pour le développement de médicaments.

Sondes biochimiques : Utilisé comme sonde pour étudier les voies biochimiques et les interactions au sein des cellules.

Médecine

Développement de médicaments : Étudié pour son potentiel en tant qu'agent anti-inflammatoire ou anticancéreux en raison de sa capacité à interagir avec des cibles moléculaires spécifiques.

Diagnostic : Utilisé dans le développement d'outils de diagnostic pour détecter des biomarqueurs spécifiques.

Industrie

Agriculture : Utilisation potentielle comme pesticide ou herbicide en raison de ses propriétés bioactives.

Pharmaceutiques : Intermédiaire dans la synthèse de composés pharmaceutiques plus complexes.

Mécanisme d'action

Le composé exerce ses effets principalement par l'interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle thiazole et le groupe thiomorpholine sont essentiels pour la liaison à ces cibles, inhibant souvent leur activité. Cette inhibition peut perturber les voies métaboliques, conduisant aux effets thérapeutiques désirés.

Mécanisme D'action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and thiomorpholine moiety are crucial for binding to these targets, often inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Composés similaires

2-(2-Chlorophényl)-4-méthyl-1,3-thiazol-5-ylméthanone : Structure similaire mais avec un cycle morpholine au lieu de la thiomorpholine.

2-(2-Chlorophényl)-4-méthyl-1,3-thiazol-5-ylméthanone : Contient un cycle pipéridine, offrant des propriétés pharmacologiques différentes.

Unicité

Groupe thiomorpholine : La présence du groupe thiomorpholine confère une réactivité chimique et une activité biologique uniques, le différenciant des composés avec des cycles morpholine ou pipéridine.

Groupe chlorophényle : Le groupe chlorophényle améliore la capacité du composé à participer à diverses réactions chimiques, le rendant polyvalent pour les applications de synthèse.

Cette vue d'ensemble détaillée fournit une compréhension complète de 2-(2-Chlorophényl)-4-méthyl-1,3-thiazol-5-ylméthanone, mettant en évidence sa synthèse, sa réactivité, ses applications et ses caractéristiques uniques.

Propriétés

Formule moléculaire |

C15H15ClN2OS2 |

|---|---|

Poids moléculaire |

338.9 g/mol |

Nom IUPAC |

[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-thiomorpholin-4-ylmethanone |

InChI |

InChI=1S/C15H15ClN2OS2/c1-10-13(15(19)18-6-8-20-9-7-18)21-14(17-10)11-4-2-3-5-12(11)16/h2-5H,6-9H2,1H3 |

Clé InChI |

SOLPYEQZKFVNAD-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCSCC3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12162835.png)

![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12162839.png)

![4-tert-butyl-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12162846.png)

![3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12162856.png)

![1-{2-[(4-Chlorophenyl)azamethylene]-3-prop-2-enyl(1,3-thiazolin-4-yl)}-4-metho xybenzene](/img/structure/B12162864.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12162866.png)

![N-[5-(1H-benzimidazol-2-yl)pentyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12162892.png)

![(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12162899.png)

![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12162931.png)

![(2Z,5Z)-2-[(3,5-dichlorophenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12162938.png)